molecular formula C20H20N2O2 B2634057 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether CAS No. 122456-44-4

2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether

Cat. No.: B2634057
CAS No.: 122456-44-4
M. Wt: 320.392
InChI Key: ZVCLXPNROWCWPR-UHFFFAOYSA-N
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Description

This compound (CAS 122456-44-4) is a pyrroloquinoline derivative with a fused tricyclic core, featuring a methoxy group at position 6, a methyl group at position 4, and a methyl ether substituent on the phenyl ring. Its molecular formula is C20H20N2O2, with a molecular weight of 320.4 g/mol and an InChIKey of ZVCLXPNROWCWPR-UHFFFAOYSA-N . It is commercially available through LEAP CHEM CO., LTD., indicating its use in pharmaceutical or materials research.

Properties

IUPAC Name

6-methoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-14-11-12-22(16-8-4-5-9-17(16)23-2)20(14)15-7-6-10-18(24-3)19(15)21-13/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCLXPNROWCWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether typically involves multi-step organic reactions. The initial steps often include the formation of the pyrroloquinoline core through cyclization reactions. Subsequent steps involve the introduction of the methoxy and methyl groups under controlled conditions, followed by the attachment of the phenyl methyl ether moiety. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H20N2O2
  • Molecular Weight : 320.39 g/mol
  • Boiling Point : Approximately 513.0 ± 50.0 °C (predicted)
  • Density : Approximately 1.0 ± 0.06 g/cm³ (predicted)
  • pKa : 7.17 ± 0.20 (predicted)

Structural Characteristics

The compound features a pyrroloquinoline core, which is known for its biological activity and ability to interact with various biological targets, making it a candidate for drug development.

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders and cancers.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of pyrroloquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrroloquinoline structure can enhance its efficacy against breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Some studies suggest that compounds similar to 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Materials Science

The unique properties of this compound allow for its inclusion in advanced materials, particularly in organic electronics and photonic devices.

Applications

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as a dopant in OLEDs due to its electron-donating properties, enhancing the efficiency and brightness of the devices.
  • Photovoltaic Cells : Its ability to absorb light at specific wavelengths makes it a suitable candidate for incorporation into organic photovoltaic cells, potentially improving their energy conversion efficiency.

Research Tool

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and cellular pathways.

Experimental Use

  • Enzyme Inhibition Studies : The compound can be used to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. Preliminary studies indicate that it may inhibit certain kinases, which are crucial in cancer progression.
  • Cell Signaling Pathway Analysis : Researchers utilize this compound to explore its effects on signaling pathways related to cell growth and differentiation, providing insights into potential therapeutic mechanisms.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrrolo[3,2-c]quinoline 6-methoxy, 4-methyl, phenyl methyl ether C20H20N2O2 320.4 High lipophilicity due to methyl ethers; fused tricyclic system.
Compound 15 Pyrrolo[3,2-f]quinolin-9-one 3-propanoic acid, 7-phenyl C19H15N2O3 319.3 Carboxylic acid group enhances water solubility; multitarget biological activity.
Compound 16 Pyrrolo[3,2-f]quinolin-9-one 2-acetic acid, 7-phenyl C18H13N2O3 305.3 Crystalline solid; potential for hydrogen bonding via acetic acid moiety.
Compound from Pyrrolo[2,3-c]quinoline Carbamate-linked carbonyl C21H17N3O5 391.4 Carbamate group may improve stability; used in heterocyclic synthesis.
6-Hydroxy-pyrrolo[3,2,1-ij]quinolin-4-one Pyrrolo[3,2,1-ij]quinolinone 6-hydroxy C11H9NO2 187.2 Hydroxyl group increases polarity; by-product in condensation reactions.
Key Observations:
  • Lipophilicity : The target compound’s methyl ether substituents likely enhance membrane permeability compared to hydroxylated () or carboxylated () analogs.
  • Solubility : Carboxylic acid derivatives (e.g., Compounds 15 and 16) exhibit higher aqueous solubility than the target’s ether groups .
  • Stereoelectronic Effects : The dihydro-pyrrolo ring in the target compound may reduce aromaticity compared to fully conjugated systems, altering binding interactions.

Physicochemical and Commercial Considerations

  • Stability : Methyl ethers in the target compound are less prone to hydrolysis than esters or carboxylic acids, favoring long-term storage .
  • Commercial Availability : The target compound is marketed for research, whereas analogs like Compound 15/16 are likely confined to academic studies .

Biological Activity

2-(6-Methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether (CAS No. 122456-44-4) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action.

  • Molecular Formula : C20H20N2O2
  • Molecular Weight : 320.39 g/mol
  • Boiling Point : Approximately 513.0 ± 50.0 °C
  • Density : Approximately 1.0 g/cm³
  • pKa : 7.17 ± 0.20

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrroloquinoline scaffold. Specifically, derivatives of this compound have shown significant antiproliferative activity against various human cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits cytotoxicity by interfering with tubulin assembly, leading to cell cycle arrest in the G2/M phase. This was demonstrated in Jurkat cells, where the compound induced apoptosis via mitochondrial depolarization and activation of caspase pathways .
    • The generation of reactive oxygen species (ROS) was also observed, contributing to the apoptotic process .
  • Selectivity and Efficacy :
    • In vitro evaluations revealed that derivatives of the pyrroloquinoline structure had GI50 values in the nanomolar range against human leukemia cell lines, indicating potent activity .
    • The most active compounds were found to be comparable or superior to established anticancer agents like combretastatin A-4 .

Other Biological Activities

Beyond anticancer effects, compounds within this chemical class have been investigated for additional biological properties:

  • Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties linked to the quinoline structure .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, although specific mechanisms and efficacy require further investigation .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study focused on a series of pyrroloquinoline derivatives demonstrated that modifications on the phenyl ring significantly affected biological activity. The introduction of electron-withdrawing or donating groups was systematically analyzed to optimize cytotoxic effects against multidrug-resistant cancer cells .

CompoundGI50 (nM)Mechanism
Compound A30Tubulin disruption
Compound B50Apoptosis induction
Compound C10ROS generation

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific substitutions at positions on the pyrroloquinoline scaffold could enhance or diminish biological activity. For instance, substituents at the C7 position showed a strong correlation with increased cytotoxicity against leukemia cells .

Q & A

Basic: What are the optimal synthetic conditions for minimizing by-products during the synthesis of this compound?

Answer:
The synthesis of pyrroloquinoline derivatives often involves condensation reactions, such as between indoline analogs and triethyl methanetricarboxylate. Key parameters include:

  • Temperature control : Maintaining a reaction temperature of ~488 K (±5 K) reduces unintended side reactions like hydrolysis or decarboxylation of intermediates .
  • Water content : Minimizing water in the reaction mixture is critical, as excess water promotes hydrolysis of intermediates, leading to by-products like 6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-i,j]quinolin-4-one (yields up to 4.1% by HPLC) .
  • Reagent stoichiometry : A 3:1 molar ratio of triethyl methanetricarboxylate to indoline derivatives ensures complete conversion while limiting excess reagent, which complicates purification .

Advanced: How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound?

Answer:

  • X-ray crystallography : Determines planarity of the heterotricyclic core and hydrogen-bonding patterns (e.g., O–H···O interactions forming folded chains). Bond lengths and angles should align with standard values (e.g., C–H = 0.93–0.97 Å) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, such as methoxy and methyl groups. For example, methyl protons typically resonate at δ 2.3–2.5 ppm, while aromatic protons appear between δ 6.8–8.0 ppm .
  • HRMS : Validates molecular weight and fragmentation patterns, distinguishing between isomers or degradation products .

Basic: What are common impurities generated during synthesis, and how are they identified?

Answer:

  • By-products : Hydrolysis of ester intermediates (e.g., ethyl 6-hydroxy-4-oxo-1,2-dihydroquinoline-5-carboxylate) can yield decarboxylated products like 6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-i,j]quinolin-4-one .
  • Identification methods :
    • HPLC : Quantifies impurities (typically 2–6% by area) and monitors reaction progress.
    • TLC : Uses silica gel plates with hexane/ethyl acetate eluents to track by-product formation .
    • Isolation : Crystallization from xylene or DMF yields pure by-products for structural validation .

Advanced: How can structural modifications enhance biological activity while maintaining stability?

Answer:

  • Substitution patterns :
    • Methoxy group : Replace with bulkier alkoxy groups (e.g., ethoxy) to improve lipophilicity and membrane permeability .
    • Methyl group : Fluorination at the 4-methyl position may enhance metabolic stability .
  • Heterocycle expansion : Fusing additional rings (e.g., pyridazine) or introducing electron-withdrawing groups (e.g., nitro) can modulate receptor binding .
  • Bioisosteres : Replace the phenyl methyl ether with a thioether or sulfone to alter electronic properties without sacrificing steric bulk .

Data Contradiction: How should researchers address discrepancies in reaction yields reported across studies?

Answer:

  • Variable analysis :
    • Catalytic effects : Trace metal impurities (e.g., from glassware) may accelerate or inhibit reactions. Use inert reactors (e.g., Teflon-lined) for reproducibility .
    • Solvent purity : Residual ethanol in triethyl methanetricarboxylate can hydrolyze intermediates, reducing yields. Distill reagents before use .
    • Heating methods : Microwave-assisted synthesis may improve yield consistency compared to traditional oil baths .
  • Statistical validation : Use a randomized block design with split-split plots to isolate variables (e.g., temperature, solvent) and quantify their impact .

Advanced: What environmental fate studies are relevant for assessing this compound’s ecological impact?

Answer:

  • Physicochemical properties : Determine logP (lipophilicity), water solubility, and pKa to model distribution in soil/water systems .
  • Biotransformation : Use LC-MS/MS to identify metabolites in microbial degradation assays (e.g., soil microcosms). Key pathways may include demethylation or hydroxylation .
  • Toxicity assays : Conduct Daphnia magna or algae growth inhibition tests to evaluate acute/chronic effects at cellular and organismal levels .

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